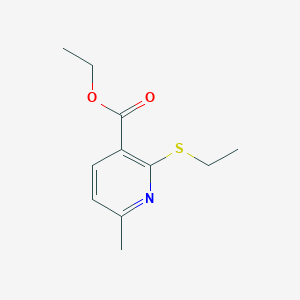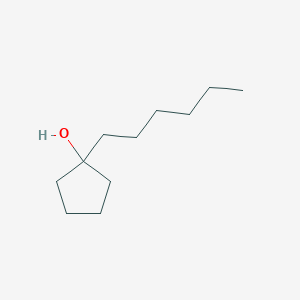![molecular formula C29H33N3O2 B14668244 4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate CAS No. 37177-44-9](/img/structure/B14668244.png)
4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate is a complex organic compound characterized by its unique structure, which includes a phenyldiazenyl group and a decanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate typically involves a multi-step process. One common method includes the formation of the phenyldiazenyl intermediate, followed by its reaction with an appropriate aldehyde to form the imine. The final step involves esterification with decanoic acid under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and imine functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of phenyl oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted esters and imines.
Aplicaciones Científicas De Investigación
4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The ester group allows for hydrolysis, releasing the active components that can participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate
- 4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl hexanoate
Uniqueness
4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate is unique due to its longer alkyl chain (decanoate), which can influence its solubility, stability, and interaction with biological membranes. This makes it particularly useful in applications requiring enhanced lipophilicity and membrane permeability.
Propiedades
Número CAS |
37177-44-9 |
|---|---|
Fórmula molecular |
C29H33N3O2 |
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
[4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] decanoate |
InChI |
InChI=1S/C29H33N3O2/c1-2-3-4-5-6-7-11-14-29(33)34-28-21-15-24(16-22-28)23-30-25-17-19-27(20-18-25)32-31-26-12-9-8-10-13-26/h8-10,12-13,15-23H,2-7,11,14H2,1H3 |
Clave InChI |
BBMXFVKAQLCXJX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile](/img/structure/B14668163.png)
![Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14668167.png)
![1-Methylspiro[2.6]nonane](/img/structure/B14668182.png)
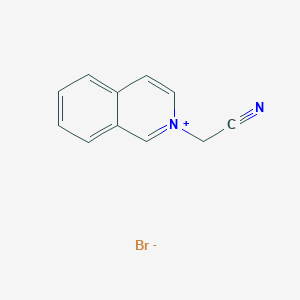
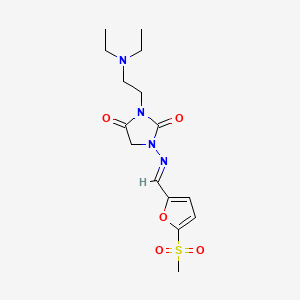
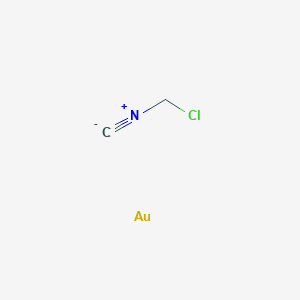
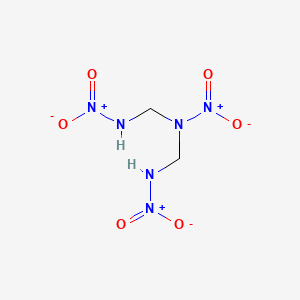

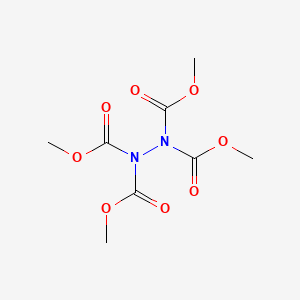
![Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-](/img/structure/B14668220.png)
![1,1-Dimethyl-1H-naphtho[1,8-bc]siline](/img/structure/B14668226.png)
